molecular formula C19H20N4O2 B2354730 2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2034614-98-5

2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No.: B2354730
CAS No.: 2034614-98-5
M. Wt: 336.395
InChI Key: NAUMEGJZFQZDTQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a novel synthetic compound designed for research purposes, combining an indole moiety with a partially saturated cyclopentapyridazinone core. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for exploring modulation of enzyme and receptor activity . Pyridazinone derivatives are a well-investigated scaffold in pharmaceutical research, with documented scientific interest in their potential as agonists for receptors such as the thyroid hormone receptor . Compounds featuring these structures have been explored for a range of biological activities, including the treatment of metabolic diseases, obesity, and atherosclerosis . Similarly, the indole structure is a privileged scaffold in pharmacology, found in numerous biologically active molecules and known for its diverse interactions with various enzyme systems . This hybrid molecule is supplied exclusively for laboratory research to aid in the development of new chemical entities and the study of biochemical pathways. It is intended for use in in vitro assays and high-throughput screening campaigns. Researchers can utilize this compound to investigate its mechanism of action, binding affinity, and inhibitory or activatory potential against specific biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(10-14-12-21-17-6-2-1-5-15(14)17)20-8-9-23-19(25)11-13-4-3-7-16(13)22-23/h1-2,5-6,11-12,21H,3-4,7-10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMEGJZFQZDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 336.4 g/mol. The structure includes an indole moiety linked to a cyclopentapyridazine derivative through an ethyl chain and an acetamide functional group. This combination suggests diverse interactions with biological targets, particularly in neurological pathways and cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives similar to our compound. For instance, synthetic analogs of marine alkaloids such as aplysinopsin have demonstrated significant cytotoxic activity against various cancer cell lines, including prostate cancer. These compounds induce apoptosis by modulating the expression of key regulatory proteins such as Bcl2 and Bax, leading to cell cycle arrest and increased apoptosis rates .

CompoundCancer TypeIC50 (µM)Mechanism of Action
Aplysinopsin Analog 1Prostate Cancer10Induces apoptosis via Bcl2 inhibition
Aplysinopsin Analog 2Breast Cancer15Activates p53 and Bax pathways
This compoundTBDTBDTBD

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Binding : The indole structure is known for its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity.
  • Gene Expression Modulation : Similar compounds have been shown to influence the expression of genes involved in apoptosis and cell proliferation.
  • Cell Cycle Regulation : By affecting key proteins in the cell cycle, these compounds may induce cell cycle arrest in cancer cells.

Research Findings

Preliminary studies indicate that This compound exhibits significant biological activity. In vitro assays are necessary to further elucidate its effects on specific cancer cell lines and its binding affinity to relevant receptors.

Case Studies

A study on related indole-based compounds demonstrated that they could suppress tumor growth in vivo by inducing apoptosis in cancer cells through dual mechanisms: inhibiting anti-apoptotic factors while promoting pro-apoptotic gene expression . The findings suggest that our compound may share similar pathways and could be developed as a therapeutic agent.

Preparation Methods

Cyclopentane-1,2-Dione as a Starting Material

Cyclopentane-1,2-dione undergoes hydrazine-mediated cyclocondensation to yield 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine. Subsequent functionalization introduces the ethylamine sidechain:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) generates the 2-chloro intermediate.
  • Nucleophilic Substitution : Reaction with ethylenediamine in dimethylformamide (DMF) at 50°C installs the ethylamine group.

Key Reaction Conditions :

  • Hydrazine cyclocondensation: Reflux in acetic acid (88% yield).
  • Chlorination: POCl₃, 80°C, 4 hours (94% yield).
  • Amine installation: Ethylenediamine, DMF, 50°C (80–85% yield).

Synthesis of 2-(1H-Indol-3-yl)Acetic Acid

Fischer Indole Synthesis

Indole-3-acetic acid is synthesized via:

  • Phenylhydrazine Formation : Condensation of phenylhydrazine with pyruvic acid.
  • Cyclization : Acid-catalyzed (e.g., H₂SO₄) Fischer indole synthesis yields indole-3-acetic acid.

Alternative Route : Direct alkylation of indole with ethyl bromoacetate followed by hydrolysis.

Amide Bond Formation

Coupling Strategies

The final step involves coupling 2-(1H-indol-3-yl)acetic acid with the pyridazinone ethylamine:

Method Reagents Conditions Yield
Carbodiimide-Mediated EDCl, HOBt, DMF RT, 12 hours 75–80%
Acid Chloride Activation SOCl₂, then amine THF, 0°C to RT, 6 hours 70–72%
Mixed Anhydride Isobutyl chloroformate Et₃N, DCM, 4 hours 68–70%

Optimization Notes :

  • EDCl/HOBt minimizes racemization and enhances coupling efficiency.
  • Acid chloride methods require strict moisture control.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (65:35), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, indole NH), 7.55–6.95 (m, 4H, indole), 3.45 (q, 2H, CH₂NH), 2.90–2.30 (m, 8H, cyclopentane/pyridazine).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₄N₄O₂ [M+H]⁺: 365.1978; found: 365.1981.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the pyridazinone ethylamine on Wang resin, followed by sequential coupling and cleavage, achieves a 65% overall yield.

One-Pot Assembly

A tandem cyclocondensation-coupling approach using microwave irradiation (150°C, 30 min) reduces steps but yields 58%.

Challenges and Optimization

  • Low Solubility : The pyridazinone fragment’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO).
  • Byproduct Formation : Acetic anhydride quenching of excess EDCl improves purity.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs exhibit:

  • Antitumor Activity : IC₅₀ values of 6.1–12.3 μM against HT-1080 and Bel-7402 cells.
  • Kinase Inhibition : Pyridazinone derivatives target cyclin-dependent kinases (CDKs).

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis typically involves multi-step routes:

Core framework construction : The pyridazinone or pyrimidoindole scaffold is built via condensation reactions. For example, cyclopenta[c]pyridazinone derivatives may require cyclization of keto-enol precursors under basic conditions (e.g., potassium t-butoxide) .

Functionalization : The indole moiety is introduced via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide are often used .

Acetamide coupling : The final step involves reacting the intermediate with an ethylacetamide group under mild conditions (room temperature, DMF) .

Q. Table 1: Representative Synthesis Steps

StepReaction TypeKey Reagents/ConditionsReference
CyclizationAldol condensationKOtBu, THF, 60°C
Indole couplingNucleophilic substitutionDMF, NaOH, 24h
Amide formationAcylationDCM, EDC/HOBt, RT

Q. What analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for cyclopenta rings) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Table 2: Key Characterization Data

TechniqueObserved DataStructural Insight
1H NMRδ 7.2–7.8 (m, indole protons)Confirms indole integration
HRMS[M+H]+ 428.47Matches C22H16N6O2S

Advanced Research Questions

Q. How can synthesis yields be optimized for academic-scale production?

  • Catalyst screening : Test alternatives to KOtBu (e.g., DBU) for cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for coupling steps .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .
  • Purity monitoring : Employ HPLC with C18 columns to track intermediates .

Q. How should researchers address contradictory biological activity data?

  • Assay standardization : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 variability .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies across targets (e.g., kinase vs. GPCR) .

Q. What computational strategies predict biological targets or metabolic pathways?

  • Molecular docking : Screen against Protein Data Bank (PDB) entries for kinases or cytochrome P450 enzymes .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
  • ADMET prediction : Use SwissADME to estimate solubility, CYP inhibition, and blood-brain barrier permeability .

Q. How can stability and solubility be enhanced for in vivo studies?

  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
  • Co-solvent systems : Use PEG-400/water mixtures for intravenous administration .

Q. What methods resolve stereochemical uncertainties in the molecule?

  • X-ray crystallography : Determine absolute configuration of cyclopenta rings .
  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns .
  • NOESY NMR : Identify spatial proximity of protons in crowded regions (e.g., indole-pyridazine junctions) .

Q. How are interaction studies with biological targets designed?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KA/KD) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Microscale Thermophoresis (MST) : Assess binding in low-volume, non-purified samples .

Q. Table 3: Example Biological Interaction Data

TargetAssayResultReference
DNAEthidium bromide displacementKd = 2.3 µM
CYP3A4Fluorometric inhibitionIC50 = 15 µM

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